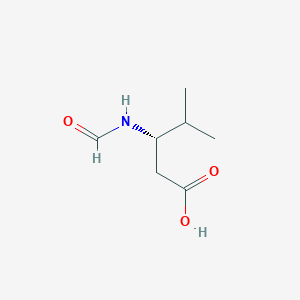
(3S)-3-Formamido-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Formamido-4-methylpentanoic acid is an organic compound that belongs to the class of amino acid derivatives It is a leucine derivative, which means it is structurally related to the essential amino acid leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Formamido-4-methylpentanoic acid typically involves the formylation of leucine. One common method is the reaction of leucine with formic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification steps may include large-scale chromatography and crystallization techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3S)-3-Formamido-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the formamido group to an amine.
Substitution: The formamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3S)-3-Formamido-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other amino acid derivatives.
Biology
In biological research, this compound is studied for its role in protein synthesis and metabolism. It is used in experiments to understand the biochemical pathways involving leucine and its derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of metabolic disorders and muscle-wasting diseases.
Industry
In the industrial sector, this compound is used in the production of dietary supplements and ergogenic aids. It is recognized for its potential benefits in enhancing physical performance and muscle recovery.
作用机制
The mechanism of action of (3S)-3-Formamido-4-methylpentanoic acid involves its interaction with various molecular targets and pathways. As a leucine derivative, it can influence protein synthesis by activating the mammalian target of rapamycin (mTOR) pathway. This activation leads to increased protein synthesis and muscle growth. Additionally, it may modulate the activity of enzymes involved in amino acid metabolism.
相似化合物的比较
Similar Compounds
Leucine: The parent amino acid from which (3S)-3-Formamido-4-methylpentanoic acid is derived.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid that shares structural similarities with leucine and isoleucine.
Uniqueness
This compound is unique due to its formamido group, which imparts distinct chemical properties and reactivity compared to its parent compound leucine. This modification allows it to participate in different chemical reactions and potentially offers unique biological activities.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(3S)-3-formamido-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI 键 |
FGHDKKGSFZILPH-LURJTMIESA-N |
手性 SMILES |
CC(C)[C@H](CC(=O)O)NC=O |
规范 SMILES |
CC(C)C(CC(=O)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


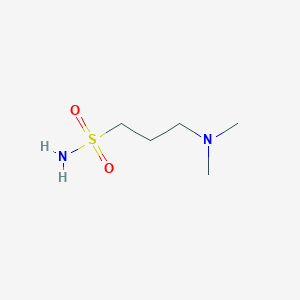
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
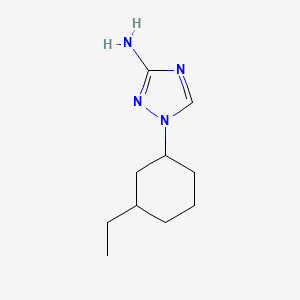
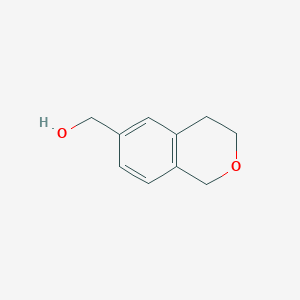
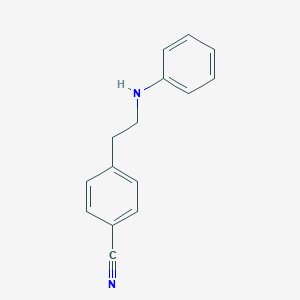
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
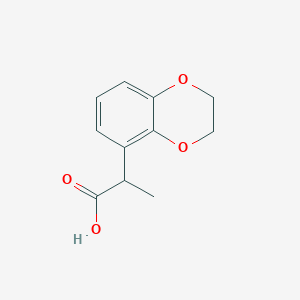

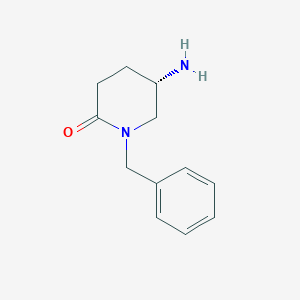
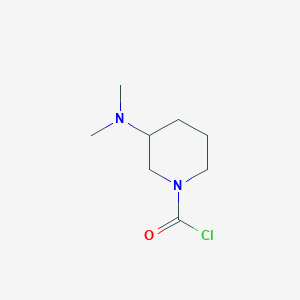
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
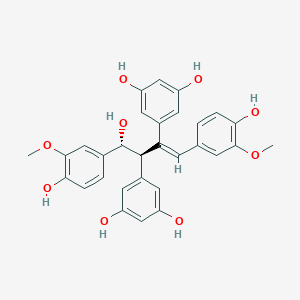
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)

